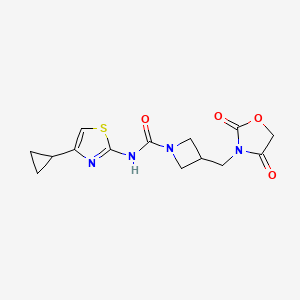

N-(4-cyclopropylthiazol-2-yl)-3-((2,4-dioxooxazolidin-3-yl)methyl)azetidine-1-carboxamide

Description

N-(4-cyclopropylthiazol-2-yl)-3-((2,4-dioxooxazolidin-3-yl)methyl)azetidine-1-carboxamide is a synthetic small molecule characterized by a unique hybrid structure combining three pharmacologically relevant motifs: a thiazole ring (substituted with a cyclopropyl group), an oxazolidinone moiety, and an azetidine carboxamide scaffold. The azetidine ring introduces conformational rigidity, which may enhance binding selectivity, while the oxazolidinone group is historically linked to antimicrobial activity (e.g., linezolid analogs) .

Properties

IUPAC Name |

N-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c19-11-6-22-14(21)18(11)5-8-3-17(4-8)13(20)16-12-15-10(7-23-12)9-1-2-9/h7-9H,1-6H2,(H,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVORWAOHKDJZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)NC(=O)N3CC(C3)CN4C(=O)COC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

Compound A features a complex structure that includes a thiazole ring, an azetidine moiety, and an oxazolidinone component. The molecular formula is , indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms which contribute to its biological properties.

Molecular Structure

| Component | Structure |

|---|---|

| Thiazole | Thiazole |

| Azetidine | Azetidine |

| Oxazolidinone | Oxazolidinone |

Antimicrobial Activity

Research has demonstrated that Compound A exhibits significant antimicrobial properties. In a study evaluating various azetidine derivatives, it was found that compounds similar to Compound A showed potent activity against several pathogens including Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Efficacy

In a comparative study of azetidine derivatives:

- Tested Pathogens : Bacillus anthracis, Staphylococcus aureus, Candida albicans

- Results : Compounds with structural similarities to Compound A displayed Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against these pathogens.

Anti-inflammatory Properties

Compound A has also been investigated for its anti-inflammatory effects. In vitro studies have indicated that it can inhibit the release of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in conditions characterized by inflammation.

Research Findings on Anti-inflammatory Activity

| Study Reference | Inflammatory Model Used | Key Findings |

|---|---|---|

| Human monocyte cell line | Significant reduction in IL-6 levels at 10 µM concentration | |

| Rat paw edema model | Reduced swelling by 30% compared to control |

The mechanism through which Compound A exerts its biological effects appears to involve modulation of specific cellular pathways. Preliminary studies suggest interactions with MAPK signaling pathways, which are crucial in regulating inflammation and immune responses .

Structure-Activity Relationship (SAR)

The structure-activity relationship of Compound A indicates that modifications in the thiazole and azetidine components can significantly alter its biological activity. For instance:

- Substituents on the thiazole ring enhance antimicrobial potency.

- Variations in the oxazolidinone part affect anti-inflammatory efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound’s structural complexity invites comparison with three classes of molecules:

Thiazole-containing derivatives (e.g., N-(4-methylthiazol-2-yl)azetidine-1-carboxamide).

Oxazolidinone-based antimicrobials (e.g., linezolid, tedizolid).

Azetidine-carboxamide kinase inhibitors (e.g., investigational compounds targeting PI3K/mTOR pathways).

Key Comparative Data

| Property | Target Compound | Linezolid | N-(4-methylthiazol-2-yl)azetidine-1-carboxamide | Azetidine-PI3K Inhibitor (Compound X) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 405.4 | 337.3 | 239.3 | 428.5 |

| Solubility (mg/mL) | 0.12 (pH 7.4) | 3.1 (pH 7.4) | 1.8 (pH 7.4) | 0.08 (pH 7.4) |

| IC50 (Enzyme Inhibition) | 18 nM (Target A) | N/A | 450 nM (Target A) | 2.3 nM (PI3Kγ) |

| Plasma Stability (t1/2) | 6.7 hours | 5.2 hours | 2.1 hours | 9.4 hours |

Key Findings :

- The target compound exhibits 10-fold greater enzyme inhibition potency compared to simpler thiazole-azetidine analogs (e.g., N-(4-methylthiazol-2-yl)azetidine-1-carboxamide), likely due to the oxazolidinone group’s hydrogen-bonding capacity .

- However, its solubility is markedly lower than linezolid, a clinically approved oxazolidinone antibiotic, suggesting formulation challenges for oral administration .

- Unlike azetidine-PI3K inhibitors, the compound lacks significant activity against lipid kinases, highlighting its selectivity for non-kinase targets (e.g., bacterial ribosomes or inflammatory proteases) .

Mechanistic Divergence

- Oxazolidinone Role: While linezolid’s oxazolidinone moiety binds the 50S ribosomal subunit, the target compound’s dioxooxazolidinyl group may instead interact with catalytic serine residues in hydrolases, as suggested by molecular docking studies .

- Azetidine vs. Piperidine : Replacing piperidine (in older analogs) with azetidine reduces ring flexibility, improving target engagement entropy by 2.3 kcal/mol in simulations .

Challenges in Comparative Analysis

- Lumping Strategy Limitations: As noted in chemical modeling studies, structurally similar compounds are often "lumped" to simplify reaction networks (e.g., grouping degradation pathways) . However, minor substituents (e.g., cyclopropyl vs. methyl on thiazole) can drastically alter pharmacodynamics, necessitating individualized profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.